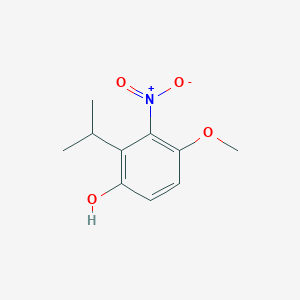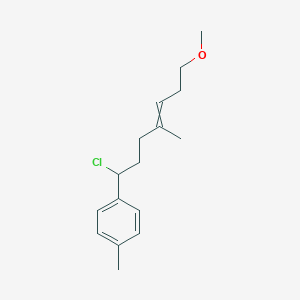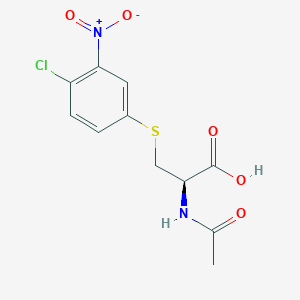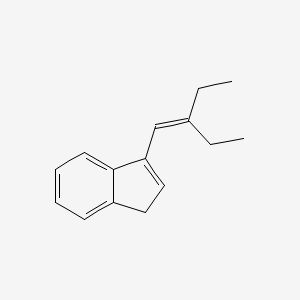![molecular formula C4H10O5S4 B12528766 [[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid CAS No. 657391-54-3](/img/structure/B12528766.png)
[[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid: is an organosulfur compound with a complex structure It is characterized by the presence of multiple sulfinyl and sulfonyl groups, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid typically involves multiple steps, including the oxidation of thiols and the subsequent formation of sulfinyl and sulfonyl groups. One common method involves the use of methanesulfonic anhydride as a promoter for the S-carbonylation of thiols with feedstock acids . This process is metal-, halogen-, and solvent-free, making it an efficient and sustainable approach.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes. For example, the oxidation of dimethylsulfide using air or chlorine has been employed in the production of related sulfonic acids . These methods are designed to ensure high yield and purity while maintaining safety and environmental standards.
Análisis De Reacciones Químicas
Types of Reactions
[[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert sulfinyl groups back to thiols.
Substitution: The sulfinyl and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various sulfonic acids, thiols, and substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
[[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid: has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying sulfur-containing biomolecules and their interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of [[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid involves its ability to interact with various molecular targets through its sulfinyl and sulfonyl groups. These interactions can lead to the formation of stable complexes with proteins and other biomolecules, influencing their function and activity. The compound’s effects are mediated through pathways involving redox reactions and nucleophilic substitutions.
Comparación Con Compuestos Similares
[[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid: can be compared with other similar compounds, such as:
Methanesulfonic acid: A simpler sulfonic acid with similar chemical properties but fewer functional groups.
Methanesulfonyl chloride: An organosulfur compound used in similar synthetic applications but with different reactivity due to the presence of a chloride group.
These comparisons highlight the unique structure and reactivity of This compound , making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
657391-54-3 |
|---|---|
Fórmula molecular |
C4H10O5S4 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
hydroxysulfanyl(methylsulfonylmethylsulfinylmethylsulfinyl)methane |
InChI |
InChI=1S/C4H10O5S4/c1-13(8,9)4-12(7)3-11(6)2-10-5/h5H,2-4H2,1H3 |
Clave InChI |
JKPUYHFHTMBTPZ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CS(=O)CS(=O)CSO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl-](/img/structure/B12528684.png)
![S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate](/img/structure/B12528693.png)

![6-Heptenoic acid, 2-[methyl(phenylmethyl)amino]-, methyl ester](/img/structure/B12528700.png)

![2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide](/img/structure/B12528716.png)
![[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene](/img/structure/B12528719.png)

![Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-](/img/structure/B12528723.png)

![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl-](/img/structure/B12528736.png)



